N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Description

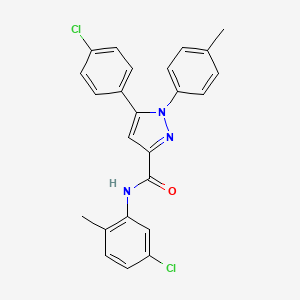

The compound N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide features a pyrazole core substituted with three distinct aromatic groups:

- 1-(4-methylphenyl): A para-methyl-substituted phenyl ring at the pyrazole N1-position.

- 5-(4-chlorophenyl): A para-chloro-substituted phenyl ring at the pyrazole C5-position.

- N-(5-chloro-2-methylphenyl): A meta-chloro- and ortho-methyl-substituted phenyl carboxamide at the pyrazole C3-position.

Pyrazole-carboxamides are widely explored for applications in medicinal chemistry (e.g., cannabinoid receptor modulation ) and agrochemicals (e.g., insecticidal activity ).

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O/c1-15-3-11-20(12-4-15)29-23(17-6-9-18(25)10-7-17)14-22(28-29)24(30)27-21-13-19(26)8-5-16(21)2/h3-14H,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDWBJVRMLRCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be used to remove the chloro groups or reduce the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of this compound. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt the nervous system of target insects, leading to paralysis and death. Laboratory studies have reported effective control over pest populations with minimal impact on non-target species .

Herbicidal Potential

Moreover, this compound has shown potential as a herbicide. Field trials indicate that it can effectively suppress weed growth without adversely affecting crop yields, presenting a viable option for integrated pest management strategies in sustainable agriculture .

Material Science Applications

Polymer Synthesis

In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into various polymer matrices for applications in packaging and coatings .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations:

Substituent Position and Yield :

- Electron-withdrawing groups (e.g., Cl at 1- or 5-positions) correlate with higher melting points (e.g., 3b: 171–172°C vs. 3c: 123–125°C) due to increased crystallinity .

- The presence of a methyl group (e.g., 3c’s 4-methylphenyl) reduces yield (62% vs. 3b’s 68%), likely due to steric hindrance during synthesis .

Bioactivity Trends: Cannabinoid Receptor Modulation: SR144528 () and Compound 18 () demonstrate that bulky N-substituents (e.g., cyclohexyl, alkynylthiophene) enhance receptor selectivity . Agrochemical Potential: Chlorinated aryl groups (e.g., 5-(4-ClPh) in ) are linked to insecticidal activity, suggesting the target compound may share similar properties .

Spectral Signatures :

Key Challenges :

- Steric hindrance from the 5-chloro-2-methylphenyl group may reduce coupling efficiency, necessitating excess reagents or prolonged reaction times.

- Multi-step purification (e.g., sequential washing with HCl/NaOH) is required to remove unreacted amines or acids .

Biological Activity

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole-based compounds that have been investigated for various therapeutic applications, including anti-inflammatory and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 394.30 g/mol. The structure can be represented as follows:

- SMILES :

Cc1cc(Cl)cc(c1)C(=O)N(c2ccc(Cl)cc2)c3ccc(C)cc3 - InChI :

InChI=1S/C22H18Cl2N2O/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(24)10-20(12)27-22(29)17-9-15(25)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 394.30 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results indicate a promising potential for further development as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit the production of pro-inflammatory cytokines.

Inhibition of Cytokine Production

A comparative study reported that pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the inhibitory effects observed:

| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 61 | 76 |

| Compound B | 85 | 93 |

These findings suggest that this compound may have significant therapeutic potential in treating inflammatory conditions .

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted. They often involve interactions with various biological targets, including:

- Kinase Inhibition : Certain pyrazole compounds have been shown to inhibit specific kinases involved in cancer progression.

- DNA Binding : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.

For instance, a study indicated that a related pyrazole derivative exhibited a binding affinity towards DNA with , suggesting a strong interaction relevant to its anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step processes involving condensation of substituted phenyl precursors with pyrazole intermediates. For example, analogous pyrazole carboxamides are synthesized using nucleophilic acyl substitution or Suzuki-Miyaura coupling for aryl group introduction . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity .

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) isolates the target compound .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

- X-ray crystallography : Resolves spatial arrangement and bond angles (e.g., monoclinic P21/c crystal system observed in related pyrazole carboxamides) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Receptor binding assays : Radioligand displacement studies (e.g., CB1/CB2 cannabinoid receptors, due to structural similarity to SR141716A derivatives) .

- Enzyme inhibition assays : Fluorescence-based or colorimetric kits (e.g., COX-2, CYP450 isoforms) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different substituent analogs?

- Methodological Answer : Contradictions often arise from steric/electronic effects of substituents. Strategies include:

- Comparative SAR analysis : Systematically vary substituents (e.g., chlorine vs. fluorine at the 5-position) to map activity trends .

- Molecular dynamics simulations : Assess binding pocket interactions (e.g., hydrophobic/aromatic residues in CB1 receptor homology models) .

- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from receptor binding vs. cytotoxicity) to identify structure-activity thresholds .

Q. What advanced crystallographic techniques are used to study its interaction with biological targets?

- Methodological Answer :

- Co-crystallization : Grow crystals with target proteins (e.g., CB1 receptor fragments) using vapor diffusion methods .

- SHELX refinement : Employ SHELXL for high-resolution data refinement, particularly for twinned crystals or low-symmetry space groups .

- Electron density maps : Analyze Fo-Fc maps to resolve ligand-protein hydrogen bonding (e.g., pyrazole carbonyl interactions with Arg³⁵⁶ in CB1) .

Q. How can researchers design bioisosteric replacements to improve metabolic stability without compromising potency?

- Methodological Answer :

- Bioisostere selection : Replace the 5-aryl group with alkynylthiophenes or fluorinated moieties to enhance lipophilicity and oxidative stability .

- In vitro metabolic assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation .

- Computational modeling : Predict metabolic hotspots with software like Schrödinger’s SiteMap .

Q. What strategies mitigate off-target effects in receptor antagonist studies?

- Methodological Answer :

- Selectivity profiling : Screen against related receptors (e.g., CB2, TRPV1) to identify cross-reactivity .

- Allosteric modulation : Introduce bulky substituents (e.g., 3-pyridylmethyl) to restrict binding to orthosteric sites .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.